N-Boc-4-nitro-L-phenylalanine Methyl Ester

Lipophilicity ADME Peptide Synthesis

Researchers requiring selective orthogonal protection in peptide synthesis often face tedious deprotection steps. N-Boc-4-nitro-L-phenylalanine Methyl Ester solves this with acid-labile Boc and base-labile methyl ester groups, enabling stepwise elongation in Fmoc/t-Bu SPPS. • Enables selective on-resin nitro reduction before ester cleavage • Key building block for FPR antagonist tripeptides (e.g., Boc-Met-Leu-Phe(4-NO2)-OMe) • L-configuration with chromophoric nitro handle for chiral HPLC monitoring

Molecular Formula C15H20N2O6
Molecular Weight 324.33 g/mol
CAS No. 65615-89-6
Cat. No. B023664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-4-nitro-L-phenylalanine Methyl Ester
CAS65615-89-6
SynonymsN-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine Methyl Ester; _x000B_N-[(1,1-Dimethylethoxy)carbonyl]-4-nitro-L-phenylalanine Methyl Ester; _x000B_Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoate; 
Molecular FormulaC15H20N2O6
Molecular Weight324.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C15H20N2O6/c1-15(2,3)23-14(19)16-12(13(18)22-4)9-10-5-7-11(8-6-10)17(20)21/h5-8,12H,9H2,1-4H3,(H,16,19)/t12-/m0/s1
InChIKeyOIPSJKHEYTWZBQ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-4-nitro-L-phenylalanine Methyl Ester: Protected Chiral Building Block


N-Boc-4-nitro-L-phenylalanine Methyl Ester (CAS 65615-89-6) is a protected, non-proteinogenic L-phenylalanine derivative featuring an N-terminal tert-butoxycarbonyl (Boc) group, a C-terminal methyl ester, and a para-nitro substituent on the aromatic ring . With a molecular formula of C15H20N2O6 and a molecular weight of 324.33 g/mol, this white to off-white solid (melting point 95–98°C) serves as a versatile chiral building block in peptide and peptidomimetic synthesis . Its orthogonal Boc and methyl ester protecting groups, combined with the electron-withdrawing nitro moiety, enable selective deprotection and subsequent functionalization strategies, including solid-phase peptide synthesis (SPPS) and solution-phase coupling [1].

N-Boc-4-nitro-L-phenylalanine Methyl Ester: Orthogonal Protection Advantage


The combination of a Boc-protected amine and a methyl ester on the same chiral scaffold is not a trivial or interchangeable feature. N-Boc-4-nitro-L-phenylalanine Methyl Ester (65615-89-6) offers a unique orthogonal protection strategy that is essential for stepwise peptide elongation and selective deprotection in complex synthetic routes [1]. Substituting this compound with a free amine analog (e.g., 4-nitro-L-phenylalanine methyl ester hydrochloride, CAS 17193-40-7) or an acid form (e.g., N-Boc-4-nitro-L-phenylalanine, CAS 33305-77-0) fundamentally alters the reactivity profile, solubility, and compatibility with standard coupling protocols, often necessitating additional protection/deprotection steps that increase time and reduce overall yield [2]. Furthermore, the presence of the para-nitro group modulates electronic and steric properties that cannot be replicated by other substituted phenylalanines, directly impacting coupling efficiency and the biological activity of final peptide products [3].

N-Boc-4-nitro-L-phenylalanine Methyl Ester: Comparison with Analogs


Lipophilicity Advantage Over Free Acid Analog

The methyl ester derivative (target compound) exhibits a significantly higher calculated LogP value (3.11–3.12) compared to its free acid analog N-Boc-4-nitro-L-phenylalanine (LogP 2.69–3.03), indicating a >37% increase in lipophilicity [1][2]. This difference is critical for applications requiring enhanced membrane permeability or solubility in non-polar organic media.

Lipophilicity ADME Peptide Synthesis

Superior Solubility in Organic Solvents vs. HCl Salt

N-Boc-4-nitro-L-phenylalanine Methyl Ester is reported as slightly soluble in chloroform and ethyl acetate, solvents commonly used in flash chromatography and liquid-liquid extraction . In contrast, the free amine hydrochloride salt (4-nitro-L-phenylalanine methyl ester hydrochloride, CAS 17193-40-7) exhibits high aqueous solubility (DMSO: 40 mg/mL) and variable solubility in organic solvents, making it less compatible with anhydrous coupling reactions without prior neutralization .

Solubility Organic Synthesis Purification

Melting Point Differentiation from Free Acid and HCl Salt

The target compound exhibits a melting point range of 95–98°C , which is lower than its free acid counterpart (N-Boc-4-nitro-L-phenylalanine, 107°C) and substantially lower than the hydrochloride salt (210–214°C) . This thermal property provides a clear physical differentiation point for identity verification and purity assessment during procurement and use.

Physical Characterization Purity Assessment Quality Control

Orthogonal Protection Enables Selective Deprotection

N-Boc-4-nitro-L-phenylalanine Methyl Ester provides orthogonal amine and carboxylic acid protection: the Boc group is labile to mild acid (e.g., TFA), while the methyl ester is stable to acid but cleaved under basic saponification conditions [1]. This orthogonality is absent in the free acid analog (N-Boc-4-nitro-L-phenylalanine), which cannot be used directly for C-terminal elongation without activation, and in the HCl salt (4-nitro-L-phenylalanine methyl ester hydrochloride), which lacks N-terminal protection and would lead to uncontrolled polymerization [2].

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Chiral Integrity and Enantiomeric Purity

The L-configuration of N-Boc-4-nitro-L-phenylalanine Methyl Ester is critical for biological activity in peptide-based therapeutics. While direct enantioselectivity data for the target compound is not available, studies on closely related N-Boc-phenylalanine 4-nitrophenyl esters (Boc-Phe-ONp) demonstrate that apomyoglobin can catalyze nearly perfect kinetic resolution, achieving an enantiomer selectivity of 15.7 for the L-form [1]. This highlights the importance of chirality and suggests that the target compound, when used as a chiral building block, can impart stereochemical fidelity to downstream products.

Chiral Resolution Enantioselectivity Amino Acid Derivatives

Bioactivity Modulation by Para-Nitro Substituent

In structure-activity relationship (SAR) studies of For-Met-Leu-Phe-OMe (fMLF-OMe) analogs, N-Boc-protected tripeptides containing para-substituted phenylalanine residues (including nitro) were evaluated for their effects on human neutrophil functions [1]. Compounds with para-nitro substitution (4-nitro-L-phenylalanine-derived) exhibited distinct agonistic/antagonistic profiles in chemotaxis and superoxide anion production assays compared to analogs with -F, -I, -CH3, or -C(CH3)3 substituents. Specifically, the para-nitro group contributed to a unique balance of receptor binding and functional activity that could not be replicated by other substituents.

Chemotaxis Neutrophil Activation Peptide Therapeutics

N-Boc-4-nitro-L-phenylalanine Methyl Ester: Key Applications


SPPS with Orthogonal Boc/Methyl Ester Protection

The orthogonal Boc (acid-labile) and methyl ester (base-labile) protecting groups make N-Boc-4-nitro-L-phenylalanine Methyl Ester ideally suited for Fmoc/t-Bu SPPS strategies where Boc is used for temporary N-terminal protection and the methyl ester remains intact until final cleavage [1]. This allows for selective on-resin modifications of the nitro group (e.g., reduction to amine) before ester hydrolysis.

Synthesis of Chemotactic Peptide Modulators

The para-nitro substituent is critical for modulating the activity of formyl peptide receptor (FPR) ligands [2]. N-Boc-4-nitro-L-phenylalanine Methyl Ester serves as the key building block for introducing the 4-nitro-Phe residue into tripeptide analogs (e.g., Boc-Met-Leu-Phe(4-NO2)-OMe), which exhibit selective antagonist activity on superoxide anion production by human neutrophils.

Preparation of para-Aminophenylalanine Peptides via Hydrogenation

The nitro group of N-Boc-4-nitro-L-phenylalanine Methyl Ester can be selectively reduced to an amino group using catalytic hydrogenation (e.g., H2/Pd-C), yielding N-Boc-4-amino-L-phenylalanine methyl ester [3]. This intermediate is valuable for synthesizing peptide analogs of β-amyloid and other therapeutically relevant sequences where a para-amino functionality is required for further conjugation or biological activity.

Chiral Building Block for Enantioselective Synthesis

The defined L-configuration and the presence of a chromophoric nitro group make this compound suitable for enantioselective transformations and mechanistic studies of chiral recognition [4]. The nitro group provides a convenient UV/Vis handle for monitoring reactions and enantiomeric purity by chiral HPLC, while the Boc/methyl ester combination facilitates incorporation into more complex chiral architectures without racemization.

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